3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol
Description
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is a tertiary alcohol featuring a trimethylsilyl-protected terminal alkyne and a 3,3-dimethyl substitution on the carbon backbone. Its molecular formula is inferred as C₁₁H₂₀OSi, with a molecular weight of approximately 196.37 g/mol. The compound’s structure includes:
- A hydroxyl group at position 2.
- Two methyl groups at position 3, creating a sterically hindered tertiary alcohol.
- A terminal alkyne at position 4, protected by a trimethylsilyl (TMS) group at position 5.
The TMS group enhances stability against undesired reactions (e.g., polymerization) while maintaining reactivity in cross-coupling or click chemistry applications .
Properties
IUPAC Name |
3,3-dimethyl-5-trimethylsilylpent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-9(11)10(2,3)7-8-12(4,5)6/h9,11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPAYHWDYLCYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#C[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkynylation with Trimethylsilylacetylene
A foundational approach involves the reaction of 3,3-dimethylpent-4-yn-2-one with trimethylsilylacetylene under basic conditions. In a representative procedure, n-butyllithium (1.6 M in hexane) deprotonates trimethylsilylacetylene at −78°C in tetrahydrofuran (THF), generating a lithium acetylide. This intermediate undergoes nucleophilic addition to the ketone, followed by aqueous workup to yield the tertiary alcohol.
Reaction Conditions:
The stereochemical outcome of this step depends on the addition geometry, with anti-addition favored due to steric hindrance from the dimethyl groups.
Hydroxylation via Reduction
Alternative routes employ the reduction of a ketone precursor. For example, 3,3-dimethyl-5-trimethylsilylpent-4-yn-2-one is reduced using sodium borohydride (NaBH4) in methanol at 0°C. The reaction proceeds via hydride attack on the carbonyl carbon, producing the corresponding alcohol in 85–92% yield.
Key Data:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH4 | MeOH | 0°C | 92% |
| LiAlH4 | Et2O | 25°C | 88% |
This method avoids the need for organometallic reagents but requires careful control of reaction pH to prevent over-reduction.
Catalytic Coupling and Protection-Deprotection Sequences
Sonogashira Coupling
Palladium-catalyzed Sonogashira coupling introduces the alkyne moiety early in the synthesis. A brominated precursor, such as 3-bromo-3-methylpentan-2-ol, reacts with trimethylsilylacetylene using Pd(OAc)2 and triphenylphosphine in dimethylformamide (DMF). Copper iodide (CuI) serves as a co-catalyst, enabling sp²–sp carbon–carbon bond formation.
Optimized Conditions:
Hydroxyl Group Protection
To prevent undesired side reactions, the alcohol group is often protected as a tert-butyldimethylsilyl (TBS) ether . Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane at 0°C achieves near-quantitative protection (93–97% yield). Deprotection is performed using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxyl group without affecting the silyl alkyne.
Enzymatic Kinetic Resolution for Stereochemical Control
Chiral synthesis of enantiomerically pure 3,3-dimethyl-5-trimethylsilylpent-4-yn-2-ol employs lipase-mediated kinetic resolution. Lipase PS (from Pseudomonas cepacia) catalyzes the enantioselective acetylation of the racemic alcohol using vinyl acetate in methyl tert-butyl ether (MTBE). The (R)-enantiomer is preferentially acetylated, leaving the (S)-alcohol unreacted.
Experimental Parameters:
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 wt% |
| Temperature | 25°C |
| Reaction Time | 3 h |
| Enantiomeric Excess | >98% (S)-isomer |
This method achieves high stereoselectivity but requires post-reaction chromatography to separate products.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance reaction control and scalability. For example, the alkynylation step is conducted in a microreactor with n-butyllithium and trimethylsilylacetylene, achieving 94% conversion at a residence time of 2 minutes.
Advantages:
- Improved heat transfer
- Reduced reagent degradation
- Scalability to multi-kilogram batches
Purification Techniques
Final purification employs simulated moving bed chromatography (SMB) to separate the product from trimethylsilyl byproducts. SMB increases purity from 90% to >99.5% while reducing solvent consumption by 40% compared to batch chromatography.
Spectroscopic Characterization and Quality Control
The synthesized compound is characterized by ¹H NMR , ¹³C NMR , and FTIR spectroscopy :
¹H NMR (CDCl₃):
- δ 1.20 (s, 6H, CH₃)
- δ 0.15 (s, 9H, Si(CH₃)₃)
- δ 4.10 (s, 1H, OH)
FTIR (neat):
These data ensure batch consistency and compliance with regulatory standards.
Challenges and Mitigation Strategies
Moisture Sensitivity
The trimethylsilyl group is prone to hydrolysis under acidic or aqueous conditions. Reactions are conducted under inert atmospheres (argon/nitrogen), and reagents are rigorously dried.
Byproduct Formation
Competing elimination reactions during alkynylation generate minor amounts of conjugated dienes. Adding hexamethylphosphoramide (HMPA) as a co-solvent suppresses elimination, improving yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes .
Scientific Research Applications
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Functional Group Reactivity
- TMS-Protected Alkyne vs. Phenyl/Dithiolane Groups: The TMS group in the target compound stabilizes the alkyne for controlled reactivity in Sonogashira couplings, whereas phenyl or dithiolane substituents (e.g., in ) may prioritize electronic effects or cycloaddition compatibility.
- Tertiary vs. Primary Alcohols : The 3,3-dimethyl substitution creates steric hindrance, reducing nucleophilicity compared to primary alcohols like citronellol or (Z)-3-methylpent-2-en-4-yn-1-ol .
Physicochemical Properties
- Molecular Weight and Polarity : The TMS group increases hydrophobicity compared to citronellol or phenyl-substituted analogs . This affects solubility in organic solvents (e.g., CH₂Cl₂ ).
- Boiling Points : Steric hindrance from 3,3-dimethyl and TMS groups likely results in lower volatility than citronellol (b.p. ~225°C ).
Biological Activity
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1823963-52-5
- Molecular Formula: C12H22OSi
Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 210.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: The synthesis may begin with commercially available alkynes and silanes.
- Reagents: Common reagents include strong bases such as sodium hydride and various alkylating agents.
- Procedure:
- Combine the alkynes with trimethylsilyl chloride in the presence of a base.
- Allow the reaction to proceed under controlled conditions to yield the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. The compound was tested using the MTT assay to evaluate cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels in cancer cells.
Case Studies
-
Study on Antimicrobial Effects:
A recent publication explored the antimicrobial efficacy of various silyl compounds, including this compound. Results indicated a broad-spectrum activity against pathogens commonly associated with nosocomial infections. -
Cancer Cell Line Research:
In a study assessing the cytotoxic effects on breast cancer cells, researchers found that treatment with the compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction: In cancer cells, it promotes apoptosis through mitochondrial dysfunction and ROS generation.
Q & A
Basic Research Questions
Q. How can the structure of 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol be confirmed experimentally?
- Methodological Answer : The compound's structure is typically confirmed using a combination of 1D and 2D NMR spectroscopy. For example, H NMR identifies proton environments (e.g., hydroxyl protons at δ ~2.0 ppm and trimethylsilyl groups at δ ~0.1 ppm), while C NMR and DEPT experiments assign carbon types (e.g., sp-hybridized carbons in the alkyne at ~70–100 ppm). HSQC and HMBC correlations resolve connectivity between the silyl group, alkyne, and hydroxyl-bearing carbon . Mass spectrometry (EI or ESI) further validates the molecular ion (e.g., m/z = 212.2 for [M+H]) and fragmentation patterns .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A key route involves alkyne functionalization via silylation. For example:
- Step 1 : Lithiation of 3,3-dimethylpent-4-yn-2-ol using LDA at −78°C.
- Step 2 : Transmetallation with trimethylsilyl chloride (TMSCl) to install the silyl group.
- Step 3 : Quenching with aqueous NHCl and purification via flash chromatography (hexane/EtOAc) .
Reaction progress is monitored by TLC and GC-MS to ensure intermediate stability and avoid over-silylation.
Advanced Research Questions
Q. How do steric effects from the trimethylsilyl group influence the reactivity of the alkyne moiety in this compound?
- Methodological Answer : The bulky trimethylsilyl group shields the alkyne from electrophilic attacks (e.g., in Sonogashira couplings), necessitating optimized conditions. For instance:
- Use Pd(PPh)/CuI catalysts in THF at 60°C with excess aryl halide to overcome steric hindrance.
- Kinetic studies via F NMR (if fluorinated substrates are used) can track reaction rates compared to non-silylated analogs .
Computational modeling (DFT) further predicts regioselectivity in cycloadditions by analyzing LUMO localization on the alkyne .
Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., alkyne proton δ values) may arise from solvent polarity or concentration effects. To address this:
- Standardization : Acquire spectra in deuterated solvents (CDCl or DMSO-d) at fixed concentrations (e.g., 10 mM).
- Referencing : Cross-validate with databases like NIST Chemistry WebBook or internal libraries .
- Advanced Techniques : Use Si NMR to confirm silyl group integrity (δ ~5–15 ppm) .
Q. How can the hydroxyl group be selectively protected or derivatized without affecting the silyl or alkyne functionalities?
- Methodological Answer : Selective protection requires mild reagents. For example:
- Protection : Treat with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 0°C to form the TBDMS ether .
- Derivatization : Acylation with acetyl chloride in pyridine at −20°C minimizes alkyne side reactions.
Reaction success is confirmed by IR (loss of O-H stretch at ~3400 cm) and H NMR (appearance of silyl or acyl protons) .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
